molecular formula C15H15NO4 B11998040 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid CAS No. 51971-47-2

1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid

Cat. No.: B11998040
CAS No.: 51971-47-2
M. Wt: 273.28 g/mol
InChI Key: XEUACMUIDVGNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid is a chemical compound designed for research purposes. Compounds featuring the 1,3-dioxoisoindole (phthalimide) group linked to a carboxylic acid-containing chain, such as cyclohexanecarboxylic acid, are of significant interest in chemical biology and immunology. A primary research application of this class of molecules is as haptens in the development of antigens . The terminal carboxylic acid functional group serves as a key handle for conjugation to carrier proteins via reaction with free amine groups, enabling the creation of immunogens for antibody production . This makes the compound a valuable building block in antigen design for immunological studies. The product is provided with detailed analytical data to ensure its identity and purity for your research requirements. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51971-47-2

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

1-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H15NO4/c17-12-10-6-2-3-7-11(10)13(18)16(12)15(14(19)20)8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,19,20)

InChI Key

XEUACMUIDVGNCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Cyclohexanecarboxylic Acid Precursor Synthesis

The preparation begins with functionalizing cyclohexane to introduce carboxylic acid and amine groups. A common precursor is 4-(aminomethyl)cyclohexanecarboxylic acid, synthesized via hydrogenation of terephthalic acid derivatives.

Key Reaction:

Terephthalic acidHydrogenationCatalytic (Pd/C)cis/trans-4-(Carboxymethyl)cyclohexaneReductionLiAlH44-(Hydroxymethyl)cyclohexanemethanol\text{Terephthalic acid} \xrightarrow[\text{Hydrogenation}]{\text{Catalytic (Pd/C)}} \text{cis/trans-4-(Carboxymethyl)cyclohexane} \xrightarrow[\text{Reduction}]{\text{LiAlH}_4} \text{4-(Hydroxymethyl)cyclohexanemethanol}

Subsequent oxidation and amination steps yield 4-(aminomethyl)cyclohexanecarboxylic acid.

Phthalimide Conjugation

The phthalimide group is introduced via nucleophilic substitution or condensation.

Gabriel Synthesis

The Gabriel method involves reacting a primary amine with phthalic anhydride:

4-(Aminomethyl)cyclohexanecarboxylic acid+Phthalic anhydrideΔ,Toluene1-(1,3-Dioxoisoindol-2-yl)cyclohexanecarboxylic acid\text{4-(Aminomethyl)cyclohexanecarboxylic acid} + \text{Phthalic anhydride} \xrightarrow{\Delta, \text{Toluene}} \text{1-(1,3-Dioxoisoindol-2-yl)cyclohexanecarboxylic acid}

Conditions:

  • Solvent: Toluene or DMF

  • Temperature: 110–130°C

  • Yield: 60–75%.

Mitsunobu Reaction

For sterically hindered amines, the Mitsunobu reaction facilitates phthalimide formation:

4-(Hydroxymethyl)cyclohexanecarboxylic acid+PhthalimideDIAD, PPh3THFTarget compound\text{4-(Hydroxymethyl)cyclohexanecarboxylic acid} + \text{Phthalimide} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Target compound}

Optimization:

  • DIAD (Diisopropyl azodicarboxylate) and PPh₃ enhance coupling efficiency.

  • Yield: 50–65%.

Catalytic Hydrogenation of Aromatic Intermediates

Aromatic precursors like 2-(4-carboxyphenyl)isoindoline-1,3-dione are hydrogenated to yield the cyclohexane derivative:

2-(4-Carboxyphenyl)isoindoline-1,3-dioneH2,Pd/CEthanol1-(1,3-Dioxoisoindol-2-yl)cyclohexanecarboxylic acid\text{2-(4-Carboxyphenyl)isoindoline-1,3-dione} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{Ethanol}} \text{1-(1,3-Dioxoisoindol-2-yl)cyclohexanecarboxylic acid}

Conditions:

  • Pressure: 50–100 psi

  • Temperature: 25–40°C

  • Cis/trans ratio: 3:1 (requires isomer separation).

Isomer Separation and Purification

The cis/trans isomers of the cyclohexane ring are separated via:

  • Crystallization : Differential solubility in ethanol/water mixtures.

  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7).

Industrial-Scale Production

Patent WO2021107047A1 outlines a cost-effective route from terephthalic acid byproducts:

  • Ester Hydrolysis :

    4-(Hydroxymethyl)cyclohexylmethyl terephthalateNaOHH2O4-(Hydroxymethyl)cyclohexanecarboxylic acid\text{4-(Hydroxymethyl)cyclohexylmethyl terephthalate} \xrightarrow[\text{NaOH}]{\text{H}_2\text{O}} \text{4-(Hydroxymethyl)cyclohexanecarboxylic acid}
  • Amination :

    Hydroxymethyl groupSOCl2TsClChloride intermediateNaN3DMFAzideH2Pd/CAminomethyl derivative\text{Hydroxymethyl group} \xrightarrow[\text{SOCl}_2]{\text{TsCl}} \text{Chloride intermediate} \xrightarrow[\text{NaN}_3]{\text{DMF}} \text{Azide} \xrightarrow[\text{H}_2]{\text{Pd/C}} \text{Aminomethyl derivative}
  • Phthalimide Formation : As described in Section 2.2.

Analytical Characterization

Technique Data
IR (KBr) 1705 cm⁻¹ (C=O), 1390 cm⁻¹ (C-N)
¹H NMR (DMSO-d₆) δ 1.2–2.1 (m, cyclohexane), 7.8–8.1 (m, phthalimide)
HPLC Purity >98% (C18 column, acetonitrile/H₂O)

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the phthalimide moiety to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Potential

Research indicates that this compound exhibits properties that may be beneficial in treating various conditions:

  • Allosteric Modulation: The compound has been studied for its role as an allosteric modulator of metabotropic glutamate receptors, which are implicated in neurological disorders such as anxiety and depression. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the primary ligand .

Anticancer Activity

Preliminary studies suggest that derivatives of isoindole compounds possess anticancer properties. The structural features of 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid may contribute to its effectiveness against certain cancer cell lines. Research into its mechanism of action is ongoing and aims to elucidate how it induces apoptosis in malignant cells.

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound can exhibit neuroprotective effects. These effects are thought to stem from their ability to modulate neurotransmitter systems and protect against oxidative stress .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

StudyFindings
Mohler et al. (2002)Identified the role of allosteric modulators in treating anxiety disorders, suggesting potential applications for isoindole derivatives .
Lindberg et al. (2005)Discussed the clinical relevance of GPCR allosteric modulators, highlighting the importance of compounds like this compound in drug development .
Dorr et al. (2005)Explored the mechanisms by which allosteric inhibitors can block viral entry into cells; parallels can be drawn to how isoindole derivatives may function at a cellular level .

Mechanism of Action

The mechanism by which 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic Acid
  • CAS 13406-77-4: This positional isomer differs in the substitution site of the phthalimide group on the cyclohexane ring (4-position vs. 1-position in the target compound). Despite identical molecular weight and formula (C₁₅H₁₅NO₄), positional isomerism may influence steric interactions and binding affinity to biological targets .
4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic Acid
  • CAS 53624-39-8: Incorporates a nitro group at the 4-position of the phthalimide ring. Molecular weight increases to 318.29 g/mol (C₁₅H₁₄N₂O₆) .
4-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)cyclohexanecarboxylic Acid
  • CAS 1178856-80-8: Features a partially saturated isoindole ring (hexahydro structure), reducing aromaticity. This modification may improve solubility or reduce genotoxicity compared to fully aromatic analogs. Molecular formula: C₁₅H₁₉NO₄ (277.32 g/mol) .

Analogs with Extended Aliphatic Chains

6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic Acid
  • CAS 4443-26-9: Replaces the cyclohexane ring with a hexanoic acid chain. The longer aliphatic chain increases hydrophobicity (logP ~2.2) and may affect membrane permeability. Molecular formula: C₁₄H₁₅NO₄ (261.28 g/mol) .
N-Cyclohexyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-morpholinoethoxy)-1-hexanesulfonamide
  • A sulfonamide derivative with a morpholinoethoxy group. The sulfonamide and tertiary amine groups enhance solubility in polar solvents, contrasting with the carboxylic acid’s ionization behavior. Synthesized via hydrazine-mediated reactions .

Pharmacological and Toxicity Comparisons

Genotoxicity Profile
  • In vivo micronucleus tests on phthalimide-nitrate derivatives (e.g., C1–C6) revealed lower genotoxicity than hydroxyurea (HU), a standard SCD drug. At 100 mg/kg, HU induced 33.7 micronucleated reticulocytes (MNRET)/1,000 cells, while analogs like C1–C6 showed <6 MNRET/1,000 cells . Although the target compound lacks direct data, structural similarity suggests comparable safety.
Enzyme Inhibition Potential
  • Analogs such as (1S,2R)-2-{[(1S)-1-[(1,3-dioxoisoindolin-2-yl)methyl]isoquinoline-2-carbonyl}cyclohexanecarboxylic acid (PDB 1VV) exhibit enzyme-binding capabilities due to the phthalimide-cyclohexane scaffold. The chiral centers and rigid structure enhance selectivity for targets like nicotinamide phosphoribosyltransferase .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Insights
Target Compound (13406-77-4) C₁₅H₁₅NO₄ 273.29 Carboxylic acid, phthalimide Moderate (carboxylic acid ionization)
4-Nitro Analog (53624-39-8) C₁₅H₁₄N₂O₆ 318.29 Nitro, phthalimide Reduced due to nitro group
Hexahydro Analog (1178856-80-8) C₁₅H₁₉NO₄ 277.32 Saturated isoindole Improved (reduced crystallinity)
Hexanoic Acid Analog (4443-26-9) C₁₄H₁₅NO₄ 261.28 Aliphatic chain Hydrophobic (logP ~2.2)

Biological Activity

1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid is a compound that has garnered attention due to its potential biological activities. This compound is part of a class of isoindole derivatives, which have been studied for various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

  • Molecular Formula : C12H11NO4
  • Molecular Weight : 233.22 g/mol
  • CAS Number : 3130-75-4

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an inhibitor of heparanase and other enzymes involved in tumor progression and metastasis.

Inhibition of Heparanase

Heparanase is an endo-beta-glucuronidase enzyme that plays a significant role in cancer metastasis by degrading heparan sulfate proteoglycans in the extracellular matrix. Research has demonstrated that compounds similar to this compound exhibit potent heparanase inhibitory activity. For example, a related compound showed an IC50 value ranging from 200 to 500 nM with high selectivity over human beta-glucuronidase . This inhibition can lead to decreased angiogenesis and tumor growth.

Anti-Cancer Potential

Studies indicate that derivatives of isoindole compounds possess anti-cancer properties. The structural characteristics of these compounds allow them to interfere with various cellular pathways involved in cancer progression. For instance, certain isoindole derivatives have been shown to inhibit cell proliferation in several cancer cell lines .

Case Studies and Research Findings

StudyFindings
Heparanase Inhibition Study Compounds similar to the target compound showed IC50 values between 200 nM and 500 nM against heparanase, indicating strong inhibitory potential .
Anti-Cancer Activity Isoindole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as therapeutic agents .
Angiogenesis Inhibition Related compounds displayed anti-angiogenic effects by inhibiting endothelial cell migration and tube formation in vitro .

The proposed mechanism through which this compound exerts its biological effects includes:

  • Enzyme Inhibition : By inhibiting heparanase, the compound disrupts the tumor microenvironment, limiting tumor growth and metastasis.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that isoindole derivatives can induce apoptosis in cancer cells through various mechanisms.

Q & A

Q. What are the common synthetic routes for 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between phthalimide derivatives and cyclohexanecarboxylic acid precursors. Key steps include:

  • Cyclohexane ring functionalization : Cyclohexanecarboxylic acid is activated (e.g., via acid chloride formation) to react with phthalimide-containing nucleophiles .
  • Coupling strategies : Use of coupling agents like EDCI/HOBt to form amide bonds between the cyclohexane backbone and the isoindole-1,3-dione moiety .
  • Chirality control : For stereoisomers, chiral catalysts (e.g., L-proline derivatives) or enantioselective crystallization may be employed .

Q. Optimization Variables :

ParameterImpact on Yield/PurityExample Conditions
TemperatureHigher temps accelerate coupling but risk decomposition0–25°C for acid chloride formation
SolventPolar aprotic solvents (DMF, DMSO) enhance reactivityDMF at 40°C
CatalystReduces side reactions (e.g., racemization)DMAP (5 mol%)

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: A multi-technique approach is essential:

  • NMR spectroscopy : 1H^1H-NMR identifies chiral centers (e.g., cyclohexane protons at δ 1.2–2.5 ppm) and phthalimide aromatic signals (δ 7.6–8.2 ppm). 13C^{13}C-NMR confirms carbonyl groups (C=O at ~170 ppm) .
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates molecular weight (446.495 g/mol) and detects impurities .
  • X-ray crystallography : For crystalline derivatives, PDB data (e.g., 1VV ligand) provides absolute stereochemistry .

Q. Critical Data Contradictions :

  • Discrepancies in melting points (e.g., literature vs. experimental) may arise from polymorphic forms. Validate via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexane-carboxylic acid moiety influence binding to biological targets?

Methodological Answer: The cyclohexane ring introduces conformational rigidity, while the carboxylic acid enables hydrogen bonding. Case studies include:

  • Protein-ligand interactions : In PDB entry 1VV, the cyclohexane backbone stabilizes hydrophobic interactions with enzyme active sites, while the carboxylic acid forms salt bridges with lysine residues .
  • SAR studies : Methylation of the cyclohexane ring reduces binding affinity by 50% (IC50_{50} shift from 12 nM to 25 nM), indicating steric hindrance impacts target engagement .

Q. Experimental Design :

ModificationBiological AssayKey Finding
Cyclohexane methylationEnzyme inhibition assayReduced affinity due to steric clash
Carboxylic acid esterificationCell permeability assayEnhanced bioavailability (logP increase from 1.2 to 2.8)

Q. What computational strategies resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer: Contradictions in 1H^1H-NMR splitting patterns or IR carbonyl stretches (~1700 cm1^{-1}) often stem from dynamic equilibria (e.g., keto-enol tautomerism). Approaches include:

  • DFT calculations : Predict stable conformers and compare experimental vs. computed chemical shifts (RMSD < 0.3 ppm acceptable) .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on conformational populations .

Q. Case Study :

  • A derivative showed conflicting 1H^1H-NMR integrations due to slow rotation about the amide bond. Variable-temperature NMR (25–60°C) and line-shape analysis confirmed coalescence at 45°C .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Methodological Answer: Stability studies are critical for storage and assay design:

  • pH-dependent degradation :
    • Acidic conditions (pH < 3) : Hydrolysis of the phthalimide ring generates phthalic acid derivatives (HPLC retention time shift from 12.5 to 8.2 min) .
    • Basic conditions (pH > 10) : Decarboxylation of the cyclohexane-carboxylic acid occurs, detected via TLC (Rf increase from 0.4 to 0.7) .

Q. Stability Guidelines :

ConditionDegradation PathwayMitigation Strategy
Light exposurePhotooxidation of isoindoleStore in amber vials at -20°C
Aqueous buffersHydrolysis (t1/2_{1/2} = 48 h at pH 7.4)Use fresh solutions or lyophilized forms

Q. What are the challenges in synthesizing enantiopure forms, and how are they addressed?

Methodological Answer: The compound’s three chiral centers (cyclohexane C1, C2; isoindole C1) complicate enantioselective synthesis. Solutions include:

  • Chiral resolution : Use of chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate diastereomers .
  • Asymmetric catalysis : Cinchona alkaloid catalysts induce >90% ee in phthalimide coupling steps .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for in vivo studies?

Methodological Answer: Metabolic stability assays (e.g., human liver microsomes) reveal:

  • CYP3A4 inhibition : IC50_{50} = 5 μM due to isoindole-1,3-dione moiety binding to heme iron .
  • Metabolite identification : LC-MS/MS detects hydroxylated cyclohexane derivatives (m/z 462.5 → 446.5 fragmentation) .

Q. Experimental Recommendations :

  • Co-administer CYP inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.